4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine
Overview
Description
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₉H₁₂Cl₂N₄. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science . This compound is characterized by the presence of two chlorine atoms and a cyclohexyl group attached to a triazine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The general reaction scheme is as follows:
C3N3Cl3+C6H11NH2→C9H12Cl2N4+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the gradual addition of reactants and continuous removal of by-products to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed
Substitution: Formation of substituted triazines.
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Hydrolysis: Formation of cyclohexylamine and dichlorotriazine derivatives.
Scientific Research Applications
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and dyes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may disrupt cellular processes by interfering with DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: Lacks the cyclohexyl group, making it less hydrophobic.
4,6-Diazido-N-cyclohexyl-1,3,5-triazin-2-amine: Contains azido groups instead of chlorine, leading to different reactivity.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: A highly energetic compound with different applications.
Uniqueness
4,6-Dichloro-N-cyclohexyl-1,3,5-triazin-2-amine is unique due to its combination of chlorine atoms and a cyclohexyl group, which imparts specific chemical properties such as increased hydrophobicity and reactivity towards nucleophiles. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Properties
CAS No. |
27282-86-6 |
---|---|
Molecular Formula |
C9H12Cl2N4 |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
4,6-dichloro-N-cyclohexyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H12Cl2N4/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13,14,15) |
InChI Key |
NPYDPROENPLGBR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.